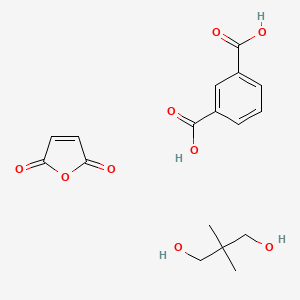
Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;furan-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol and 2,5-furandione is a complex polymer known for its unique chemical properties and applications. This compound is formed through the polymerization of 1,3-benzenedicarboxylic acid, 2,2-dimethyl-1,3-propanediol, and 2,5-furandione. It is used in various industrial applications due to its stability and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol and 2,5-furandione typically involves a polycondensation reaction. The process begins with the esterification of 1,3-benzenedicarboxylic acid with 2,2-dimethyl-1,3-propanediol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting ester is then polymerized with 2,5-furandione under high temperature and vacuum conditions to form the final polymer .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. The raw materials are fed into a reactor where they undergo esterification and polymerization. The reaction conditions are carefully controlled to ensure high molecular weight and consistent polymer quality. The polymer is then extruded, cooled, and pelletized for further processing .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol and 2,5-furandione undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol and 2,5-furandione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a catalyst support.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its stability and controlled release properties.
Industry: Applied in the production of high-performance coatings, adhesives, and composites
Mechanism of Action
The mechanism of action of 1,3-benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol and 2,5-furandione involves its interaction with various molecular targets. The polymer’s structure allows it to form stable complexes with metal ions, which can catalyze specific reactions. Additionally, its functional groups can interact with biological molecules, making it useful in biomedical applications .
Comparison with Similar Compounds
Similar Compounds
Polyethylene terephthalate (PET): Similar in structure but uses terephthalic acid instead of 1,3-benzenedicarboxylic acid.
Polybutylene terephthalate (PBT): Uses butanediol instead of 2,2-dimethyl-1,3-propanediol.
Polytrimethylene terephthalate (PTT): Uses trimethylene glycol instead of 2,2-dimethyl-1,3-propanediol
Uniqueness
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol and 2,5-furandione is unique due to its combination of monomers, which imparts specific mechanical and chemical properties. Its ability to form stable complexes and its biocompatibility make it particularly valuable in advanced material applications .
Properties
CAS No. |
31472-46-5 |
|---|---|
Molecular Formula |
C17H20O9 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;furan-2,5-dione |
InChI |
InChI=1S/C8H6O4.C5H12O2.C4H2O3/c9-7(10)5-2-1-3-6(4-5)8(11)12;1-5(2,3-6)4-7;5-3-1-2-4(6)7-3/h1-4H,(H,9,10)(H,11,12);6-7H,3-4H2,1-2H3;1-2H |
InChI Key |
DEARRFHSEYIKRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)CO.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=O)OC1=O |
Related CAS |
31472-46-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


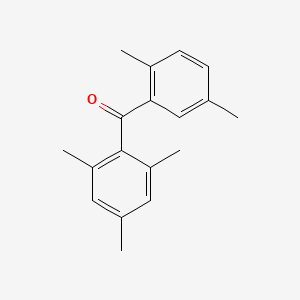
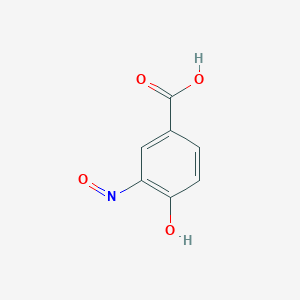

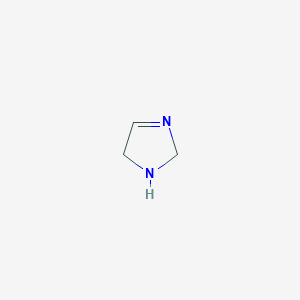
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis-](/img/structure/B14694389.png)
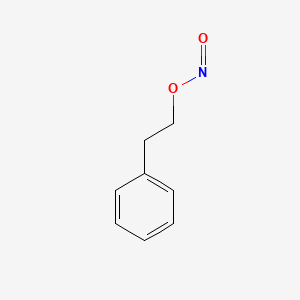
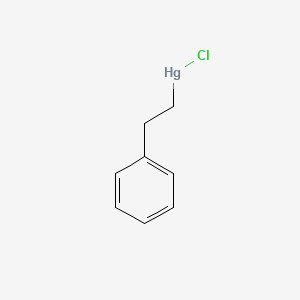
![Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14694409.png)

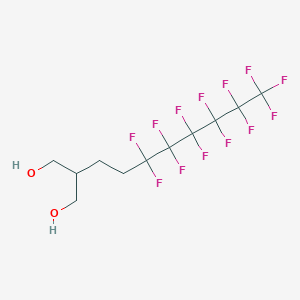
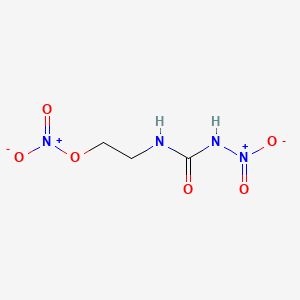
![3-[(E)-Benzylideneamino]propanenitrile](/img/structure/B14694433.png)
![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)

